![molecular formula C21H23N3OS B2519752 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1043127-68-9](/img/structure/B2519752.png)
2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BAY 41-2272 and is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes.
Mechanism of Action
The mechanism of action of 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide involves the activation of soluble guanylate cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
The activation of sGC by 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide leads to an increase in cGMP levels, which in turn causes vasodilation and smooth muscle relaxation. This effect is particularly useful in the treatment of diseases such as pulmonary hypertension and erectile dysfunction, where increased blood flow is required. Additionally, 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to have anti-inflammatory and anti-proliferative effects, which make it a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide in lab experiments is its potency and specificity towards sGC. This makes it a useful tool for studying the role of sGC in various physiological processes. However, one of the limitations of using this compound is its stability, which can be affected by factors such as pH and temperature.
Future Directions
There are several future directions for the research on 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is the development of more stable analogs of this compound that can be used in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide involves several steps. The first step involves the reaction of 2-aminobenzenethiol with benzyl bromide to form 2-benzylsulfanyl aniline. This intermediate is then reacted with 1-cyano-1-cyclopropanecarboxylic acid in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with acetic anhydride to form the desired product.
Scientific Research Applications
2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have a wide range of pharmacological effects, including vasodilation, anti-inflammatory, and anti-proliferative properties. These properties make it a promising candidate for the treatment of diseases such as pulmonary hypertension, erectile dysfunction, and cancer.
properties
IUPAC Name |
2-(2-benzylsulfanylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-21(15-22,17-11-12-17)24-20(25)13-23-18-9-5-6-10-19(18)26-14-16-7-3-2-4-8-16/h2-10,17,23H,11-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWAFPHOQQYALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide |
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